molecular formula C15H18N4O2 B2442035 (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone CAS No. 924819-95-4

(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone

Cat. No. B2442035
CAS RN: 924819-95-4
M. Wt: 286.335
InChI Key: ZRPNWCYYBLLXBN-UHFFFAOYSA-N
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Description

(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone is not fully understood. However, it is believed to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins. This leads to the accumulation of misfolded and damaged proteins, which ultimately results in apoptosis.
Biochemical and Physiological Effects:
(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of the proteasome. It has also been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone in lab experiments is its potential as an anticancer agent. It has been shown to be effective against a wide range of cancer cell lines. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone. One of the major directions is to further investigate its mechanism of action, which will help to optimize its use in lab experiments. Another direction is to study its potential as an antifungal and antibacterial agent. Additionally, further studies are needed to investigate its potential as an anticancer agent in vivo.

Synthesis Methods

The synthesis of (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an alkyne and an azide to form a triazole ring. The reaction is catalyzed by copper (I) and can be carried out under mild conditions.

Scientific Research Applications

(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone has been extensively studied for its potential applications in various fields of science. One of the major applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent.

properties

IUPAC Name

[5-methyl-1-(4-methylphenyl)triazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-3-5-13(6-4-11)19-12(2)14(16-17-19)15(20)18-7-9-21-10-8-18/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPNWCYYBLLXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone

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